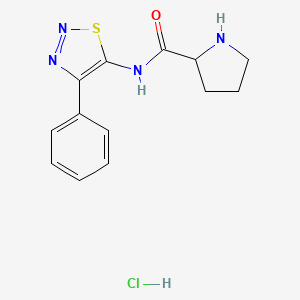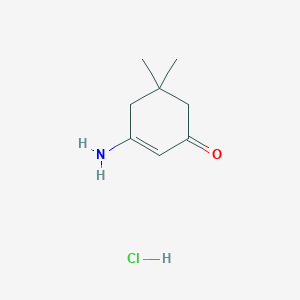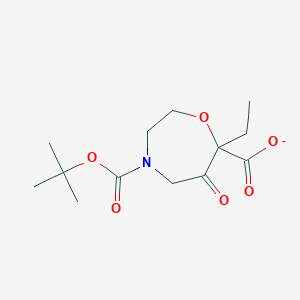![molecular formula C17H25N3O4 B14785970 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Primidolol is a beta adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily for its antihypertensive properties, meaning it helps to lower blood pressure. The compound is identified by its IUPAC name: 1-[2-[(2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Primidolol is synthesized through a multi-step process. The synthesis begins with the preparation of 2-hydroxy-3-(2-methylphenoxy)propylamine, which is then reacted with 1-(2-aminoethyl)-5-methylpyrimidine-2,4-dione under controlled conditions to form Primidolol .
Industrial Production Methods
Industrial production of Primidolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like crystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Primidolol undergoes various chemical reactions, including:
Oxidation: Primidolol can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Primidolol into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Primidolol has several scientific research applications:
Chemistry: Used as a model compound in studying beta-blockers and their interactions.
Biology: Investigated for its effects on biological systems, particularly the cardiovascular system.
Medicine: Studied for its potential in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Primidolol exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, Primidolol reduces the heart rate and dilates blood vessels, leading to lower blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparación Con Compuestos Similares
Primidolol is compared with other beta-blockers such as:
- Adimolol
- Amosulalol
- Bucindolol
- Carvedilol
- Labetalol
- Medroxalol
Uniqueness
Primidolol is unique due to its specific molecular structure, which provides a distinct profile of beta-blocking activity. It has been shown to have a balanced effect on both beta-1 and beta-2 receptors, making it effective in managing hypertension without significant side effects .
Propiedades
Fórmula molecular |
C17H25N3O4 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H25N3O4/c1-12-5-3-4-6-15(12)24-11-14(21)9-18-7-8-20-10-13(2)16(22)19-17(20)23/h3-6,13-14,18,21H,7-11H2,1-2H3,(H,19,22,23) |
Clave InChI |
JIZYEPRWUHAUCO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C(=O)NC1=O)CCNCC(COC2=CC=CC=C2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)



![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
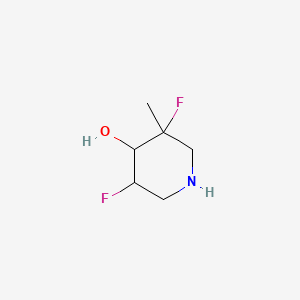

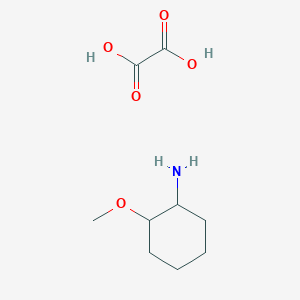
![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
